molecular formula C7H9NO3 B6234034 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid CAS No. 1784298-21-0

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid

Cat. No. B6234034
CAS RN: 1784298-21-0
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-2-(1,2-oxazol-5-yl)propanoic acid” is a chemical compound that contains an oxazole ring. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of “2-methyl-2-(1,2-oxazol-5-yl)propanoic acid” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Future Directions

Oxazole derivatives have drawn the attention of researchers around the globe due to their increasing importance in the field of medicinal chemistry . They have been synthesized and screened for various biological activities . Future research could focus on the synthesis and biological activity screening of “2-methyl-2-(1,2-oxazol-5-yl)propanoic acid” and its derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid involves the reaction of 2-methylacrylic acid with hydroxylamine hydrochloride to form 2-methyl-2-(hydroxyimino)propanoic acid, which is then reacted with ethyl chloroformate and 5-amino-1,2-oxazole to yield the final product.", "Starting Materials": [ "2-methylacrylic acid", "hydroxylamine hydrochloride", "ethyl chloroformate", "5-amino-1,2-oxazole" ], "Reaction": [ "Step 1: React 2-methylacrylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-methyl-2-(hydroxyimino)propanoic acid.", "Step 2: Add ethyl chloroformate to the reaction mixture and stir to form the corresponding ethyl ester.", "Step 3: Add 5-amino-1,2-oxazole to the reaction mixture and stir to form the final product, 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid." ] }

CAS RN

1784298-21-0

Product Name

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.